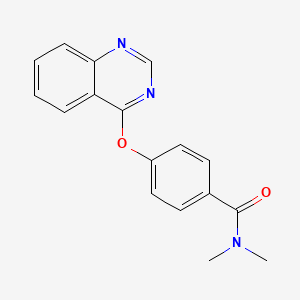![molecular formula C14H15NO2S B7511953 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7511953.png)
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in various research studies.
Mécanisme D'action
The mechanism of action of 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone is not fully understood. However, it is believed to act by modulating the activity of various enzymes and proteins in the body. Specifically, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the development of various diseases.
Biochemical and Physiological Effects:
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect against oxidative stress and prevent the development of various diseases. Additionally, it has been found to have anti-inflammatory properties, which may help to reduce inflammation and prevent the development of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone in lab experiments is its ability to modulate the activity of various enzymes and proteins in the body. This makes it a useful tool for studying various biological processes and for developing new therapeutic agents. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research involving 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone. One potential direction is the development of new therapeutic agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research studies. Finally, more research is needed to determine the safety and toxicity of this compound, particularly in long-term studies.
Méthodes De Synthèse
The synthesis of 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone involves a multi-step process that begins with the reaction of 5-ethylfuran-2-carboxylic acid with thionyl chloride to form 5-ethylfuran-2-yl chloride. This intermediate is then reacted with 2-aminopyridine to form the desired product.
Applications De Recherche Scientifique
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone has been found to have various applications in scientific research. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been used as a tool in the study of various biological processes, including enzyme inhibition and protein-protein interactions.
Propriétés
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-11-3-4-12(17-11)14(16)15-7-5-13-10(9-15)6-8-18-13/h3-4,6,8H,2,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVYERZOVOUYAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)N2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Cyanophenyl)methyl]-3-(3-fluorophenyl)-1-methylurea](/img/structure/B7511870.png)

![methyl N-methyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7511894.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511896.png)

![2-N,2-N-diethyl-1-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]propane-1,2-diamine](/img/structure/B7511903.png)




![1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone](/img/structure/B7511944.png)
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B7511947.png)

